

Comparative Guide to ITGA4 Detection: A Focus on sc-365209

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For researchers, scientists, and professionals in drug development, the accurate detection of Integrin Subunit Alpha 4 (ITGA4) is crucial for advancing studies in cell adhesion, immune response, and cancer progression. This guide provides a comparative analysis of the monoclonal antibody sc-365209 and other commercially available antibodies for the detection of ITGA4, with a focus on presenting supporting experimental data and detailed protocols.

Product Comparison

A variety of antibodies are available for the detection of ITGA4, each with its own set of validated applications and specifications. Below is a summary of sc-365209 and a selection of alternative antibodies.



Antibody	Catalog Number	Туре	Clonality	Host Species	Tested Applicatio ns	Conjugati on
Integrin α4 (A-7)	sc-365209	lgG2b к	Monoclonal	Mouse	WB, IP, IF, IHC(P), ELISA, FCM	Unconjugat ed and various conjugates available (HRP, PE, FITC, Alexa Fluor® dyes)
Integrin alpha 4 Antibody	19676-1- AP	IgG	Polyclonal	Rabbit	WB, IHC, IF, ELISA	Unconjugat ed
Anti- Integrin alpha 4/CD49D antibody	ab202969	IgG	Polyclonal	Rabbit	Flow Cytometry, IHC-P	Unconjugat ed
ITGA4 Monoclonal Antibody (HP2/1)	MA1- 80529	lgG1	Monoclonal	Mouse	WB, IHC (Frozen), ICC/IF, Flow Cytometry, IP, Functional Assay	Unconjugat ed

Performance Data

While direct quantitative comparisons from head-to-head studies are not readily available in published literature, user reviews and manufacturer-provided data offer insights into the



performance of these antibodies.

sc-365209 (Integrin α 4, A-7) has been cited in 8 publications.[1] User feedback has indicated strong and specific signals in Western Blot analysis of Jurkat whole cell lysates. It has also been successfully used for immunoperoxidase staining of formalin-fixed, paraffin-embedded human lymph node tissue.

19676-1-AP (Proteintech) has been shown to successfully detect ITGA4 in Western Blot analysis of Jurkat cell lysate at a dilution of 1:3000. It has also been used in immunohistochemical analysis of paraffin-embedded human tonsillitis tissue at a 1:400 dilution.

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are example protocols for key applications.

Western Blotting Protocol for ITGA4 Detection in Jurkat Cells

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

- Lysis Buffer (RIPA or similar)
- · Protease Inhibitor Cocktail
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)



- Primary Antibody: sc-365209 (starting dilution 1:100 to 1:1000) or 19676-1-AP (starting dilution 1:3000)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Lysis: Lyse Jurkat cells in ice-cold lysis buffer supplemented with protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Load 20-30 μg of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., sc-365209 or 19676-1-AP) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Immunohistochemistry (IHC) Protocol for ITGA4 in Paraffin-Embedded Tissues



Materials:

- Paraffin-embedded tissue sections
- Xylene and graded ethanol series for deparaffinization and rehydration
- Antigen retrieval solution (e.g., sodium citrate buffer, pH 6.0)
- Hydrogen peroxide (3%) for quenching endogenous peroxidase activity
- Blocking solution (e.g., normal goat serum)
- Primary Antibody: sc-365209 (starting dilution 1:50) or 19676-1-AP (dilution 1:400)
- Biotinylated secondary antibody
- Streptavidin-HRP complex
- DAB substrate kit
- Hematoxylin for counterstaining
- Mounting medium

Procedure:

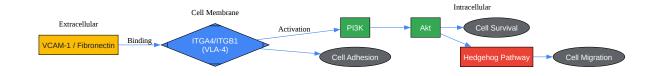
- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer. For sc-365209, sodium citrate buffer (pH 6.0) with heat is recommended.
- Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
- Blocking: Apply a blocking solution to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.



- Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.
- Chromogen Development: Add DAB substrate to visualize the antibody binding.
- Counterstaining: Counterstain with hematoxylin.
- Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

Signaling Pathways and Experimental Visualizations

ITGA4 is a key player in multiple signaling cascades that regulate cell adhesion, migration, and survival. Its signaling is often initiated by binding to its ligands, such as VCAM-1 or fibronectin, leading to the activation of downstream pathways like PI3K/Akt and the Hedgehog signaling pathway.



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Caption: Simplified ITGA4 signaling cascade.



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References

- 1. scbt.com [scbt.com]
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